molecular formula C7H8ClNO3S B2654497 6-Methoxy-4-methylpyridine-3-sulfonyl chloride CAS No. 2303420-96-2

6-Methoxy-4-methylpyridine-3-sulfonyl chloride

Cat. No. B2654497
CAS RN: 2303420-96-2
M. Wt: 221.66
InChI Key: RXDMDKILVHLUFI-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 2303420-96-2 . It has a molecular weight of 221.66 and its IUPAC name is this compound . It is stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClNO3S/c1-5-3-7 (12-2)9-4-6 (5)13 (8,10)11/h3-4H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 221.66 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ionic Liquid for Synthesis : 6-Methoxy-4-methylpyridine-3-sulfonyl chloride has been utilized as an efficient and recyclable ionic liquid in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones via a modified Biginelli reaction. This process involves one-pot three-component condensation, yielding analytically pure products in excellent yields within 10–20 minutes under solvent-free conditions (Velpula et al., 2015).

  • Antimicrobial Activity : Synthesized derivatives of this compound have shown significant antibacterial activities against various strains including E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. These studies demonstrate its potential use in creating antimicrobial agents (Mohamed, 2007).

  • Chloride-Sensitive Fluorescent Indicators : Compounds like 6-Methoxy-N-(3-sulfopropyl)quinolinium (SPQ), a derivative of this compound, have been used for measuring membrane transport of chloride in biological systems. This application in fluorescence studies has established guidelines for synthesizing chloride-sensitive fluorescent indicators for various biological applications (Krapf et al., 1988).

Applications in Membrane Science

  • Nanofiltration Membranes : Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers derived from this compound. These membranes show increased water flux and efficient dye rejection, highlighting their potential in water treatment and dye separation processes (Liu et al., 2012).

Biological and Medical Research

  • Chloride Activity Measurement in Cells : The chloride-sensitive dye 6-methoxy-1-(3-sulfonatopropyl)quinolinium (SPQ), derived from this compound, has been used to measure cell chloride activity, especially in studies involving the rabbit proximal convoluted tubule. This methodology provides insights into cell chloride transport mechanisms (Krapf et al., 1988).

  • Proton Transport Measurement : SPQ's fluorescence quenching by hydrogen ion buffers can be utilized to measure proton transport across liposomal membranes. This technique has been applied to study proton transport mediated by ionophores and specific proteins, providing a sensitive assay for proton flux studies (Orosz & Garlid, 1993).

Safety and Hazards

6-Methoxy-4-methylpyridine-3-sulfonyl chloride is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-methoxy-4-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-5-3-7(12-2)9-4-6(5)13(8,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDMDKILVHLUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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